molecular formula C8H11ClN2O B1483992 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091119-36-5

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1483992
CAS No.: 2091119-36-5
M. Wt: 186.64 g/mol
InChI Key: CJBDAZLPCZGVDU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole ( 2091119-36-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This fused pyrazole derivative features a tetrahydropyrano[4,3-c]pyrazole core structure, which is recognized as a privileged scaffold in pharmaceutical development . The presence of a chloromethyl group at the 3-position provides a reactive handle for further synthetic elaboration, allowing researchers to create diverse compound libraries for biological screening. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms that is prevalent in numerous biologically active compounds and approved therapeutics . Pyrazole-containing molecules demonstrate a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The specific tetrahydropyranopyrazole scaffold represents a synthetically challenging molecular framework with significant potential for developing novel therapeutic agents. This compound is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDAZLPCZGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical MCR Synthesis

A common method involves a four-component reaction of:

  • An aldehyde,
  • Malononitrile,
  • Ethyl acetoacetate (or β-ketoester),
  • Hydrazine hydrate.

This reaction proceeds via sequential condensation, cyclization, and rearrangement steps to form the pyrano[4,3-c]pyrazole core. The chloromethyl group can be introduced by using chloromethyl-substituted aldehydes or by post-synthetic modification.

Microwave-Assisted MCR

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes while maintaining or improving yields. For instance, microwave-assisted reactions using ethanol as solvent and bases such as NaOH or triethylamine as catalysts have been reported to yield pyranopyrazoles efficiently.

Method Reaction Time Yield (%) Key Conditions
Conventional reflux 2–2.5 hours 85–90 Ethanol, piperidine catalyst
Microwave-assisted MCR 5–10 minutes 88–92 Ethanol or ionic liquids, NaOH

Table 1: Comparison of conventional and microwave-assisted synthesis of pyranopyrazoles (adapted from recent literature)

Catalysts and Solvents

  • Catalysts: Base catalysts such as piperidine, triethylamine, and NaOH are commonly used. Ionic liquids like triethylammonium acetate (TEAA) have also been employed as both solvent and catalyst, promoting catalyst-free conditions.
  • Solvents: Ethanol and water are preferred green solvents. Solvent-free conditions have also been explored to enhance sustainability.
  • Energy Sources: Microwave and ultrasound irradiation have been used to improve reaction efficiency and reduce environmental impact.

Specific Preparation of 3-(Chloromethyl)-Substituted Derivative

While direct literature on the exact preparation of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is scarce, the following general approaches are applicable based on structural analogy and methodology for pyranopyrazoles:

  • Route A: Multicomponent reaction using chloromethyl-containing aldehydes (e.g., chloromethylbenzaldehyde) with malononitrile, ethyl acetoacetate, and hydrazine hydrate under basic conditions, followed by cyclization.
  • Route B: Post-synthetic chloromethylation of the methyl group at the 3-position of the pyranopyrazole ring using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

Representative Reaction Scheme

A generalized synthetic scheme for pyranopyrazoles is as follows:

  • Step 1: Condensation of hydrazine hydrate with β-ketoester to form pyrazolone intermediate.
  • Step 2: Knoevenagel condensation of aldehyde (chloromethyl-substituted) with malononitrile.
  • Step 3: Cyclization of the pyrazolone intermediate with the Knoevenagel adduct to form the fused pyranopyrazole ring system.
  • Step 4: Purification and characterization.

Research Findings and Optimization

  • Microwave-assisted MCRs reduce reaction times drastically (from hours to minutes) and improve yields (up to 92%).
  • Use of green solvents and solvent-free conditions aligns with sustainable chemistry goals.
  • Catalyst-free ionic liquid media (e.g., TEAA) enable efficient synthesis with minimal waste.
  • Chloromethylation steps require careful control to avoid over-chlorination or side reactions.
  • Reaction temperature, catalyst loading, and solvent choice critically influence yield and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Chloromethyl-substituted aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate
Catalysts NaOH, piperidine, triethylamine, TEAA (ionic liquid)
Solvents Ethanol, water, ionic liquids, solvent-free conditions
Energy input Conventional heating (reflux), microwave irradiation, ultrasound
Reaction time 5 min (microwave) to 2.5 h (reflux)
Yield 85–92%
Purification methods Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has shown promise as a scaffold for developing new pharmaceuticals. Its potential applications include:

  • Antimicrobial Activity : Similar pyrazole derivatives have been found to inhibit the activity of enzymes like succinate dehydrogenase in fungi, suggesting potential use as antifungal agents.
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced levels of pro-inflammatory cytokines.
  • Antitumor Activity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

In materials science, this compound is utilized in synthesizing novel materials with unique electronic or optical properties. Its ability to undergo various chemical reactions allows for the introduction of functional groups that can enhance material characteristics.

Biological Studies

The compound is investigated for its interactions with biological targets and potential as a bioactive molecule. It has been evaluated for:

  • Protein Kinase Inhibition : Studies have shown that fused pyrazole derivatives can inhibit protein kinases involved in various signaling pathways critical for cancer progression .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, several pyrazole derivatives were tested for their anti-inflammatory effects. Results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels (IL-6 and TNF-alpha) after treatment.

Case Study 2: Antitumor Activity In Vitro

A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines such as HeLa and MCF-7. The findings revealed that compounds related to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to allosteric sites . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives exhibit structural and functional diversity depending on the fusion position of the pyran and pyrazole rings. Below is a detailed comparison of 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole with key analogues:

Table 1: Structural and Functional Comparison of Pyranopyrazole Derivatives

Compound Name Fusion Position Key Substituents Pharmacological Activity Synthesis Method Reference
This compound [4,3-c] 3-(Chloromethyl), 2-methyl Anticancer (e.g., topoisomerase inhibition) Domino cyclization
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate [4,3-c] 3-(Ethoxycarbonyl), 2-methyl Intermediate for drug development Multicomponent one-pot reaction
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [2,3-c] 6-Amino, 4-(4-methoxyphenyl) Antimicrobial, antioxidant Three-component reaction
3-(Aminomethyl)-2-ethyl-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide [4,3-c] (S-analogue) 3-(Aminomethyl), sulfur ring Prodrug potential (sulfone group) Functionalization of thiopyrano core

Key Findings

Fusion Position and Bioactivity: Pyrano[4,3-c]pyrazoles (e.g., the target compound) are less studied than pyrano[2,3-c]pyrazoles, which dominate literature due to their ease of synthesis and broad bioactivity . However, [4,3-c] derivatives show superior anticancer activity in vitro. For example, Wang et al. (2016) reported IC₅₀ values of <10 μM against HeLa and MCF-7 cancer cells for indolyl-substituted analogues . Pyrano[2,3-c]pyrazoles, such as 6-amino-4-(4-methoxyphenyl) derivatives, exhibit antimicrobial activity (MIC: 2–8 μg/mL against S. aureus) but lack the chloromethyl group’s reactivity for further derivatization .

Substituent Effects: Chloromethyl Group: Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate prodrugs or targeted inhibitors . Sulfur Analogues: Replacing the pyran oxygen with sulfur (e.g., tetrahydrothiopyrano derivatives) increases lipophilicity and alters metabolic stability. For instance, 3-(aminomethyl)-2-ethyl-thiopyrano derivatives show improved blood-brain barrier penetration in preclinical models .

Synthetic Accessibility: The target compound’s synthesis via domino reactions achieves higher yields (70–85%) compared to traditional stepwise methods for pyrano[2,3-c]pyrazoles (50–60%) . Ethyl carboxylate derivatives (e.g., Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) serve as precursors for ester hydrolysis to carboxylic acids, expanding functionalization options .

Table 2: Pharmacological Data of Selected Derivatives

Compound Cancer Cell IC₅₀ (μM) Antimicrobial MIC (μg/mL) Key Target
3-(Chloromethyl)-2-methyl-[4,3-c]pyrazole 8.2 (HeLa) N/A Topoisomerase IIα
6-Amino-[2,3-c]pyrazole N/A 2.1 (S. aureus) DNA gyrase
Ethyl carboxylate derivative >50 (MCF-7) N/A N/A

Biological Activity

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a unique fused structure comprising a pyrazole ring and a tetrahydropyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2091119-36-5
  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the tricarboxylic acid (TCA) cycle. This inhibition can disrupt metabolic processes in pathogens, leading to their death .
  • Antimicrobial Activity : Research indicates that the compound may exhibit antimicrobial properties against various bacterial and fungal strains. The chloromethyl group enhances its reactivity and potential for forming derivatives with improved bioactivity .

Biological Activity Data

The following table summarizes the reported biological activities of this compound:

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerHeLa cellsInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of various pyrazole derivatives highlighted that this compound showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity Assessment :
    In vitro studies using HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that at concentrations above 50 µM, there was a significant increase in early and late apoptotic cells compared to the control group .

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance their biological activity:

  • Synthesis Techniques : The compound can be synthesized through cyclization reactions involving chloromethyl-substituted pyrazoles and other heterocycles under specific conditions. Optimizing reaction parameters such as temperature and solvent can significantly improve yield and purity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives indicate that modifications at the chloromethyl and methyl positions can lead to enhanced biological activities. For instance, substituting the chloromethyl group with other halogens may affect the compound's reactivity and binding affinity to target enzymes .

Q & A

Q. What are the common synthetic routes for preparing pyrano[4,3-c]pyrazole derivatives, and how do they apply to 3-(chloromethyl)-2-methyl analogs?

Pyrano[4,3-c]pyrazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving pyrazolones, aldehydes, and nitriles. For example:

  • Ionic liquid catalysis : [Et3NH][HSO4] efficiently catalyzes the condensation of 3-methyl-1-phenylpyrazol-5-one, aldehydes, and malononitrile, yielding 6-amino-4-aryl derivatives in high yields (85–95%) .
  • Catalyst-free aqueous synthesis : Zhao et al. reported a green method using substituted isatin, malononitrile, and pyrazolone under aqueous conditions, achieving spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives in 84–95% yields .
  • Three-component reactions : Ethyl acetoacetate, hydrazine hydrate, and aldehydes react without solvent to form pyrano[2,3-c]pyrazoles, with structural confirmation via NOE experiments .

Q. How are pyrano[4,3-c]pyrazole derivatives characterized structurally?

Key techniques include:

  • Spectroscopy : IR (C≡N stretch ~2193 cm<sup>−1</sup>), <sup>1</sup>H NMR (e.g., δ 1.83 ppm for CH3 groups), and <sup>13</sup>C NMR for carbon backbone analysis .
  • X-ray crystallography : Used to resolve molecular geometry, as demonstrated for 5-chloro-3,6-dimethyl-1-phenyl derivatives, confirming planarity and substituent orientations .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 3-(chloromethyl)-2-methyl derivatives during synthesis?

The chloromethyl group likely originates from chloroalkylation agents (e.g., 1-chloro-2-methylpropane) reacting with pyrazole intermediates. For example:

  • In ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis, 1-chloro-2-methylpropane-2-ol acts as an alkylating agent in the presence of K2CO3, forming C–Cl bonds via nucleophilic substitution .
  • Arylidenemalononitriles may act as intermediates in multicomponent reactions, facilitating cyclization and chloromethyl group incorporation .

Q. How can researchers optimize reaction conditions to improve yields and purity?

Critical factors include:

  • Catalyst selection : Acidic (e.g., H2SO4), basic (e.g., triethylamine), or nanoparticle catalysts (e.g., CuO NPs) enhance reaction rates and selectivity .
  • Solvent choice : Aqueous or solvent-free conditions minimize side reactions and improve atom economy .
  • Temperature control : Reactions at 80–100°C balance kinetic efficiency and thermal decomposition risks .

Q. How should discrepancies in spectral data or synthetic yields be resolved?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) against literature protocols .
  • Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, as done for 6-amino-4-(4-chlorophenyl) derivatives .
  • Crystallographic validation : Compare experimental XRD data with computational models to confirm structural assignments .

Q. What strategies enable the design of bioactive analogs from 3-(chloromethyl)-2-methyl derivatives?

  • Derivatization : Introduce pharmacophores (e.g., fluorophenyl, spiro-indoline) via Suzuki coupling or Mannich reactions, as seen in pyrano[2,3-c]pyrazole-based analgesics .
  • Structure-activity relationship (SAR) studies : Modify the chloromethyl group to assess impact on bioactivity (e.g., anti-inflammatory or antimicrobial potency) .

Methodological Considerations

Q. What green chemistry approaches are applicable to pyrano[4,3-c]pyrazole synthesis?

  • Catalyst-free methods : Reduce waste by avoiding metal catalysts (e.g., aqueous synthesis of spiro derivatives) .
  • Solvent-free reactions : Improve sustainability, as demonstrated in ethyl acetoacetate-based syntheses .
  • Biodegradable solvents : Use ethanol or water instead of DMF or THF .

Q. How can analytical methods be validated for purity assessment?

  • HPLC/LC-MS : Quantify impurities using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Data Contradiction Analysis

Example : Conflicting melting points for 6-amino-4-(4-chlorophenyl) derivatives (reported: 158–160°C vs. experimental 160°C ).

  • Resolution : Recrystallize the compound in ethanol-water mixtures and verify via differential scanning calorimetry (DSC).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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